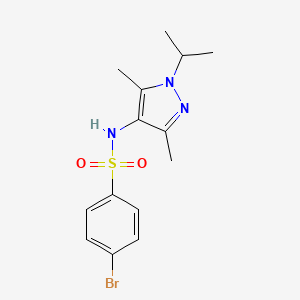
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.
Mecanismo De Acción
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid binds to the active site of glutaminase, inhibiting its activity. Glutaminase is responsible for converting glutamine to glutamate, which is then used in various metabolic pathways in the cell. In cancer cells, glutaminase is overexpressed, leading to increased glutamine metabolism and cell proliferation. By inhibiting glutaminase activity, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid disrupts this metabolic pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have minimal toxicity in normal cells. This makes 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is its specificity for glutaminase. This allows researchers to selectively inhibit glutaminase activity in cancer cells, without affecting normal cells. However, the low yield of the synthesis method and the limited solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid can make it difficult to use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is to optimize the synthesis method to increase the yield and solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. Another direction is to study the potential of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid as a combination therapy with other anti-cancer agents. Finally, further studies are needed to understand the long-term effects of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid on normal cells, as well as its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid involves several steps. The first step is the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then reacted with piperidine to form 5-bromo-4-(2-piperidin-1-ylethyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. The overall yield of the synthesis is around 10%.
Aplicaciones Científicas De Investigación
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential as an anti-cancer agent. Glutaminase is overexpressed in many types of cancer cells, and 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in these cells. This leads to decreased cell proliferation and increased cell death, making 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
5-bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S2/c13-11-10(8-9(20-11)12(16)17)21(18,19)14-4-7-15-5-2-1-3-6-15/h8,14H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFKVWEOYFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)